3,7-Dimethyloct-1-yn-3-ol: Structural Dynamics, Chemical Properties, and Synthetic Utility in Advanced Molecular Design
3,7-Dimethyloct-1-yn-3-ol: Structural Dynamics, Chemical Properties, and Synthetic Utility in Advanced Molecular Design
Executive Summary
As a Senior Application Scientist, I frequently evaluate aliphatic building blocks for complex syntheses, but few offer the orthogonal reactivity and structural versatility of 3,7-dimethyloct-1-yn-3-ol (CAS: 1604-26-8)[1]. This C10 tertiary propargyl alcohol—sometimes referred to as hydrodehydrolinalool—is a highly valuable intermediate in the synthesis of complex organic architectures, including fine fragrances, agrochemicals, and active pharmaceutical ingredients (APIs). By combining a terminal alkyne, a sterically hindered tertiary alcohol, and a lipophilic saturated tail, this molecule serves as a premier scaffold for multidimensional chemical transformations. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for rigorous laboratory application.
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,7-dimethyloct-1-yn-3-ol is characterized by three distinct functional domains, each dictating specific chemical behaviors:
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Terminal Alkyne (C1-C2): Provides a highly reactive site for carbon-carbon bond formation (e.g., Sonogashira cross-coupling) and cycloadditions (e.g., CuAAC click chemistry).
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Tertiary Alcohol (C3): The hydroxyl group is sterically shielded by the adjacent methyl group and the aliphatic chain. This steric bulk prevents unwanted side reactions (such as spontaneous dehydration) while allowing the hydroxyl to act as a directing group in catalytic processes.
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Saturated Aliphatic Tail (C4-C8): The 4-methylpentyl substituent imparts significant lipophilicity, making this compound an excellent lipid-anchoring moiety for modulating the pharmacokinetics of drug candidates.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 3,7-dimethyloct-1-yn-3-ol, providing the baseline metrics required for reaction solvent selection and chromatographic method development[1].
| Property | Value |
| IUPAC Name | 3,7-dimethyloct-1-yn-3-ol |
| CAS Registry Number | 1604-26-8 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
| Computed Lipophilicity (XLogP3) | 2.5 |
| Physical State | Combustible Liquid |
Mechanistic Synthesis Pathways
The most efficient and industrially relevant synthesis of 3,7-dimethyloct-1-yn-3-ol is achieved via the nucleophilic ethynylation of 6-methylheptan-2-one [2]. This transformation relies on the generation of an acetylide anion from acetylene gas, which subsequently attacks the electrophilic carbonyl carbon of the ketone.
Causality in Reagent Selection
In my experience optimizing this pathway, the choice of the catalyst and solvent system is paramount. Utilizing liquid ammonia as a solvent alongside a potassium hydroxide (KOH) catalyst creates an ideal environment for this reaction[3]. Ammonia effectively solvates the potassium ion, enhancing the nucleophilicity of the acetylide anion. Furthermore, the low boiling point of ammonia (-33 °C) allows for excellent thermal control during the exothermic addition step, preventing thermal degradation of the tertiary alcohol product.
Caption: Synthetic workflow for 3,7-dimethyloct-1-yn-3-ol via ethynylation of 6-methylheptan-2-one.
Reactivity and Downstream Applications
The true value of 3,7-dimethyloct-1-yn-3-ol lies in its orthogonal reactivity. Because the alkyne and the tertiary alcohol can be manipulated independently, the molecule serves as a highly versatile node in divergent synthesis[4].
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Selective Partial Hydrogenation: Using a Lindlar catalyst (Pd/CaCO3 poisoned with lead), the terminal alkyne can be selectively reduced to an alkene, yielding 3,7-dimethyloct-1-en-3-ol[3]. This is a critical intermediate in the synthesis of isophytol and Vitamin E[2].
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Cross-Coupling Reactions: The terminal alkyne readily undergoes Sonogashira coupling with aryl halides, allowing for the rapid assembly of conjugated enyne systems used in drug discovery.
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Click Chemistry (CuAAC): The alkyne can react with organic azides to form 1,2,3-triazoles, a robust pharmacophore frequently utilized to improve the metabolic stability of drug candidates[4].
Caption: Downstream reactivity pathways of 3,7-dimethyloct-1-yn-3-ol in organic synthesis.
Experimental Protocols: Self-Validating Systems
A hallmark of rigorous scientific methodology is the implementation of self-validating protocols. The following procedures are designed not just to synthesize the compound, but to continuously verify the mechanistic integrity of the reaction at every step.
Protocol 1: Ethynylation of 6-Methylheptan-2-one
Objective: Synthesize 3,7-dimethyloct-1-yn-3-ol with >95% purity[3].
Step-by-Step Methodology:
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System Preparation: Equip a pressure-rated autoclave with a mechanical stirrer and a dry ice condenser. Causality: The condenser is critical to prevent the escape of liquid ammonia, maintaining the solvent volume and internal pressure.
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Reagent Loading: Charge the vessel with 6-methylheptan-2-one (1.0 eq) and a catalytic amount of finely ground potassium hydroxide (0.1 eq). Cool the system to -40 °C.
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Solvent Introduction: Condense liquid ammonia into the reaction vessel until the ketone is fully solvated.
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Ethynylation: Pressurize the vessel with acetylene gas to 2.0–2.5 MPa. Gradually raise the temperature to 35 °C[5].
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Self-Validation (In-Process Control): Monitor the reaction via GC-FID. The empirical validation of success is the complete disappearance of the ketone peak and the emergence of a slower-eluting peak corresponding to the tertiary alcohol. Do not proceed to quenching until conversion exceeds 95%.
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Quenching & Workup: Vent excess acetylene carefully. Quench the reaction with a saturated aqueous solution of ammonium chloride to protonate the alkoxide intermediate[3]. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product via vacuum distillation to isolate the pure 3,7-dimethyloct-1-yn-3-ol.
Protocol 2: Selective Partial Hydrogenation
Objective: Convert 3,7-dimethyloct-1-yn-3-ol to 3,7-dimethyloct-1-en-3-ol without over-reduction.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 3,7-dimethyloct-1-yn-3-ol in anhydrous hexane in a round-bottom flask equipped with a magnetic stir bar[3].
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Catalyst Addition: Add Lindlar's catalyst (5% w/w Pd/CaCO3, lead-poisoned). Causality: The lead poisoning selectively deactivates the most reactive palladium sites, creating a kinetic barrier that halts the reduction at the alkene stage, preventing the formation of the fully saturated alkane[2].
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Hydrogenation: Purge the flask with hydrogen gas and maintain a 1 atm H2 atmosphere using a balloon or a volumetric burette.
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Self-Validation (Volumetric Tracking): Track the volume of hydrogen gas consumed. The system is self-validating because the reaction is strictly self-limiting; gas absorption will drastically plateau the moment exactly 1.0 equivalent of H2 is consumed.
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Isolation: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the target alkene[3].
Conclusion
3,7-Dimethyloct-1-yn-3-ol is a highly strategic molecular building block. Its unique combination of a terminal alkyne, a sterically protected tertiary alcohol, and a lipophilic tail provides researchers with a versatile canvas for drug development and fine chemical synthesis. By employing rigorous, self-validating experimental protocols, scientists can leverage its orthogonal reactivity to construct complex, high-value organic architectures with exceptional precision.
References
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[1] Title: 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 Source: PubChem Database (National Center for Biotechnology Information) URL:[Link]
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[2] Title: EP0816321B1 - Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol Source: Google Patents (European Patent Office) URL:
Sources
- 1. 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0816321B1 - Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
